2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Description
Scientific Research Applications
Carbonic Anhydrase Inhibition
- Benzenesulfonamide derivatives, including similar compounds, have been synthesized and tested as inhibitors of carbonic anhydrase (CA). These compounds exhibited significant inhibitory properties on human carbonic anhydrase isoforms, with affinities in the low nanomolar range. This indicates their potential application in treating diseases related to CA dysfunction (Sethi et al., 2013).
Chemical Sensing and Bioimaging
- Benzenesulfonamide derivatives have been developed as colorimetric and fluorescence probes for selective and sensitive detection of specific ions in aqueous solutions. These compounds are also effective for bioimaging applications, highlighting their potential use in biological and medical diagnostics (Ravichandiran et al., 2020).
Solid-Phase Synthesis in Chemistry
- Polymer-supported benzenesulfonamides have been used as key intermediates in various chemical transformations, including solid-phase synthesis. This application is crucial in the development of diverse chemical compounds, beneficial in pharmaceutical and material sciences (Fülöpová & Soural, 2015).
Antitumor Activity
- Certain benzenesulfonamide derivatives have shown promising in vitro antitumor activity. These compounds, through their unique structures, may interact with cancer cells differently, indicating potential use in cancer therapy (Sławiński & Brzozowski, 2006).
Antibacterial Action
- Some benzenesulfonamide compounds have been evaluated for their antibacterial activity and potential to inhibit efflux resistance mechanisms in bacteria, demonstrating their application in combating bacterial infections (Oliveira-Tintino et al., 2020).
Properties
IUPAC Name |
2,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2S/c1-14(2)8-11(9-15(3,4)19-14)18-22(20,21)13-6-5-10(16)7-12(13)17/h5-7,11,18-19H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTNYFJVTRGNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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